Methyl 3-bromo-6-methoxypicolinate

Description

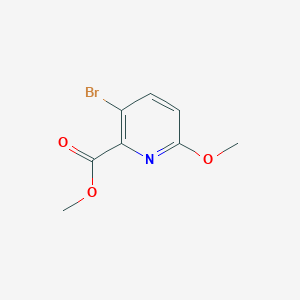

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVPMSVCGWJEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673244 | |

| Record name | Methyl 3-bromo-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-49-6 | |

| Record name | Methyl 3-bromo-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-methoxypyridine-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-bromo-6-methoxypicolinate: A Technical Guide for Chemical Researchers

Introduction

Methyl 3-bromo-6-methoxypicolinate, with the CAS Number 1214332-49-6, is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the picolinate scaffold, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties, expected reactivity, and safe handling procedures for this compound, tailored for researchers in drug discovery and development. While experimental data for this specific isomer is limited in publicly available literature, this document synthesizes available information and provides expert insights based on the reactivity of analogous structures.

Chemical Identity and Physical Properties

A clear identification of this compound is crucial for any research application. The fundamental identifiers and known physical properties are summarized below. It is important to note that while basic identifiers are well-established, specific experimental physical constants such as melting and boiling points are not consistently reported in available literature, indicating a potential data gap for this particular isomer.

| Property | Value | Source |

| IUPAC Name | methyl 3-bromo-6-methoxypyridine-2-carboxylate | N/A |

| CAS Number | 1214332-49-6 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (Predicted) | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Structural Representation and Key Features

The structural arrangement of functional groups in this compound dictates its chemical behavior.

References

An In-Depth Technical Guide to Methyl 3-bromo-6-methoxypicolinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug discovery.[1] Among the vast array of functionalized pyridines, Methyl 3-bromo-6-methoxypicolinate has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as a key intermediate in the development of innovative pharmaceuticals.

Table 1: Compound Identification

| IUPAC Name | Methyl 3-bromo-6-methoxypyridine-2-carboxylate |

| CAS Number | 1214332-49-6 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Structure |  |

The Strategic Importance of Functionalized Picolinates in Medicinal Chemistry

Picolinic acid derivatives are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, possesses a trifecta of functional groups that make it an exceptionally useful synthetic intermediate:

-

The Bromo Group: The bromine atom at the 3-position is a key reactive handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for biological screening.

-

The Methoxy Group: The methoxy group at the 6-position influences the electronic nature of the pyridine ring and can participate in hydrogen bonding interactions with biological targets. Its presence also offers a potential site for further chemical modification, such as demethylation to reveal a hydroxyl group, which can then be used for further derivatization.

-

The Methyl Ester: The methyl ester at the 2-position serves as a precursor to the carboxylic acid, a common pharmacophore that can interact with biological targets through ionic interactions and hydrogen bonding. The ester can also be readily converted to amides, which are prevalent in many drug molecules.

Synthesis of this compound: A Proposed Pathway

A related compound, Methyl 6-bromo-3-methoxypicolinate, is synthesized from Methyl 6-bromo-3-hydroxypyridine-2-carboxylate.[5] This suggests a similar strategy for the target molecule, likely starting from the corresponding 3-hydroxy picolinate derivative.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical representation based on analogous reactions and should be optimized and validated in a laboratory setting.

Step 1: Esterification of 3-Bromo-6-hydroxypicolinic acid

-

To a solution of 3-bromo-6-hydroxypicolinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-bromo-6-hydroxypicolinate.

Step 2: Methylation of Methyl 3-bromo-6-hydroxypicolinate

-

Dissolve Methyl 3-bromo-6-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes).

-

Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

Substituted picolinates are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, which are a major class of anti-cancer drugs.[6][7] The structural motifs present in this compound make it an ideal starting material for the synthesis of complex molecules targeting various biological pathways.

A notable example of a related compound's application is the use of a trifluoromethylated analog, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, as an intermediate in the synthesis of potent bioactive molecules.[8] This highlights the utility of the 3-bromo-6-methoxypicolinate core in constructing complex pharmaceutical agents.

Potential Therapeutic Areas for Derivatives of this compound:

-

Oncology: As a scaffold for the development of inhibitors of various kinases implicated in cancer progression.

-

Inflammatory Diseases: In the synthesis of anti-inflammatory agents.

-

Neurodegenerative Diseases: As a building block for compounds targeting neurological pathways.

-

Infectious Diseases: In the development of novel antibacterial and antiviral agents.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound is well-suited for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.[4][9]

Caption: Suzuki-Miyaura cross-coupling of this compound.

Spectroscopic Data (Predicted)

While experimental spectral data for this compound is not widely published, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely two doublets). - Singlet for the methoxy group protons (~3.9-4.0 ppm). - Singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~165 ppm). - Aromatic carbons of the pyridine ring. - Carbon of the methoxy group (~53 ppm). - Carbon of the methyl ester (~52 ppm). |

| IR Spectroscopy | - C=O stretch of the ester (~1720 cm⁻¹). - C-O stretches of the ester and ether. - Aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 245 and 247 (due to bromine isotopes). - Fragmentation pattern corresponding to the loss of -OCH₃, -COOCH₃, and Br. |

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery and development. Its strategically positioned functional groups provide a versatile platform for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the discovery of new medicines cannot be overstated. This guide serves as a foundational resource for researchers looking to leverage the synthetic utility of this compound in their scientific endeavors.

References

- 1. Methyl 6-bromo-3-hydroxypicolinate | 321601-48-3 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 6-bromo-3-methoxypicolinate [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl 6-broMo-3-Methoxypicolinate | 945954-94-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 3-bromo-6-methoxypicolinate: A Versatile Building Block in Modern Synthesis

Executive Summary: Methyl 3-bromo-6-methoxypicolinate is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl ester on a pyridine scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular architectures for drug discovery and development.

Chemical Identity and Nomenclature

The compound "this compound" is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

IUPAC Name: methyl 3-bromo-6-methoxypyridine-2-carboxylate[1]

Synonyms:

-

This compound

-

3-Bromo-6-methoxy-pyridine-2-carboxylic acid methyl ester[1]

-

2-Pyridinecarboxylic acid, 3-bromo-6-methoxy-, methyl ester[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1214332-49-6[1] |

| Molecular Formula | C₈H₈BrNO₃[1] |

| Molecular Weight | 246.06 g/mol [1] |

| Canonical SMILES | COC1=NC(=C(C=C1)Br)C(=O)OC |

| InChI Key | IYVPMSVCGWJEGJ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C[1] |

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not widely published. These properties would be determined experimentally.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the construction and functionalization of the pyridine ring. A representative synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Potential Synthetic Route

This protocol is a representative example based on common organic chemistry transformations for pyridine functionalization.

Step 1: Esterification of a Pyridine Precursor

-

To a solution of a suitable pyridine precursor, such as 6-methoxypyridine-2-carboxylic acid, in an appropriate solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Bromination

-

Dissolve the methyl 6-methoxypicolinate from the previous step in a suitable solvent (e.g., N,N-dimethylformamide).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until completion, as indicated by TLC.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Development

The strategic placement of the bromo and methoxy groups, along with the methyl ester, makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Caption: Role of this compound in cross-coupling reactions.

Key Reactions and Their Significance

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups by reacting with boronic acids or their esters. This is a cornerstone for creating biaryl structures prevalent in many biologically active compounds.

-

Heck Coupling: The Heck reaction allows for the introduction of alkenyl substituents, providing a pathway to a wide range of functionalized olefins.

-

Sonogashira Coupling: This coupling reaction with terminal alkynes is instrumental in synthesizing arylalkynes, which are important intermediates for more complex heterocyclic systems.

-

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond through this reaction is crucial for introducing amine functionalities, a common feature in many pharmaceutical agents.

The ability to participate in these reactions allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide provides researchers and scientists with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and other functional molecules.

References

A Technical Guide to the Spectral Analysis of Brominated Methoxy-Substituted Picolinates for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the realm of pharmaceutical and agrochemical development, the precise characterization of molecular structure is a foundational pillar of innovation. Substituted pyridine derivatives, such as Methyl 3-bromo-6-methoxypicolinate and its isomers, serve as versatile building blocks in the synthesis of complex, biologically active molecules.[1] Their utility is directly linked to the specific arrangement of functional groups on the pyridine ring, which dictates their reactivity and potential applications.

This in-depth technical guide focuses on the spectral analysis of a key picolinate derivative. It is important to note that while the topic specifies "this compound," publicly available experimental spectral data is predominantly for its isomer, Methyl 6-bromo-3-methoxypicolinate . This guide will, therefore, concentrate on the latter, providing a comprehensive analysis of its spectral data. The principles and techniques discussed herein are, however, broadly applicable to the structural elucidation of related substituted pyridines.

This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data but a deeper understanding of the experimental methodologies and the logic behind the interpretation of the spectral output.

Molecular Structure

The structure of Methyl 6-bromo-3-methoxypicolinate is presented below. The strategic placement of the bromo, methoxy, and methyl ester groups on the pyridine ring creates a unique electronic environment, which is reflected in its spectral characteristics.

Figure 1: Molecular Structure of Methyl 6-bromo-3-methoxypicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment requires careful sample preparation and instrument parameterization.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peak should not overlap with analyte signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard proton (¹H) NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For carbon (¹³C) NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Decoupling of proton signals is standard practice to simplify the spectrum to single lines for each unique carbon.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for Methyl 6-bromo-3-methoxypicolinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.56 | Doublet (d) | 1H | H-4 |

| 7.25 | Doublet (d) | 1H | H-5 |

| 3.94 | Singlet (s) | 3H | -OCH₃ (ester) |

| 3.90 | Singlet (s) | 3H | -OCH₃ (methoxy) |

Data sourced from ChemicalBook.[2]

Interpretation:

-

Aromatic Protons (7.56 and 7.25 ppm): The two doublets in the aromatic region are characteristic of two adjacent protons on a pyridine ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The coupling constant (J = 8.0 Hz) confirms their ortho relationship. The proton at 7.56 ppm is likely H-4, being more deshielded by the adjacent electron-withdrawing ester group. The proton at 7.25 ppm would then be H-5.

-

Methoxy Protons (3.90 ppm): The singlet at 3.90 ppm, integrating to three protons, is assigned to the methoxy group attached to the pyridine ring. Its chemical shift is typical for an aryl methoxy group.

-

Ester Methyl Protons (3.94 ppm): The singlet at 3.94 ppm, also integrating to three protons, corresponds to the methyl group of the ester functionality.

Figure 2: ¹H NMR spectral assignments for Methyl 6-bromo-3-methoxypicolinate.

¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data for Methyl 6-bromo-3-methoxypicolinate

| Predicted Chemical Shift (δ) ppm | Assignment |

| 164.1 | C=O (ester) |

| 155.2 | C-3 |

| 146.9 | C-2 |

| 141.8 | C-6 |

| 124.7 | C-4 |

| 114.5 | C-5 |

| 56.3 | -OCH₃ (methoxy) |

| 52.8 | -OCH₃ (ester) |

Predicted using online NMR prediction tools.

Interpretation:

-

Carbonyl Carbon (164.1 ppm): The signal at the lowest field is characteristic of a carbonyl carbon in an ester group.

-

Aromatic Carbons (114.5 - 155.2 ppm): The six signals in this range correspond to the carbons of the pyridine ring. The carbons attached to heteroatoms (N, O, Br) show the most significant shifts. C-3, attached to the electron-donating methoxy group, is shifted downfield. C-6, bonded to the electronegative bromine, is also significantly downfield.

-

Aliphatic Carbons (52.8 and 56.3 ppm): These signals correspond to the two methoxy carbons. The carbon of the ester's methyl group typically appears slightly upfield compared to the aryl methoxy carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is often prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data and Interpretation

Table 3: Predicted IR Absorption Bands for Methyl 6-bromo-3-methoxypicolinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| 1730-1715 | Strong | C=O stretching (ester) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1250-1000 | Strong | C-O stretching (ester and ether) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| Below 700 | Medium-Strong | C-Br stretching |

Predicted based on characteristic group frequencies.

Interpretation:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region arise from the C-O stretching vibrations of both the ester and the methoxy ether linkage.

-

C-Br Stretch: The presence of a carbon-bromine bond is expected to give rise to a signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: In ESI, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, protonation to form [M+H]⁺ is expected.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of Methyl 6-bromo-3-methoxypicolinate is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

-

Molecular Ion Peak: The mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 256/258.[2] This corresponds to the molecular formula C₈H₈BrNO₃. The two peaks of nearly equal intensity separated by 2 m/z units are the signature of a single bromine atom in the molecule.

Fragmentation Analysis:

While detailed fragmentation data is not available, common fragmentation pathways for such molecules would involve the loss of the methoxy group from the ester (-31 Da), the loss of the entire methoxycarbonyl group (-59 Da), or the loss of the methoxy group from the ring (-31 Da).

Figure 3: Potential mass spectrometry fragmentation pathways.

Synthesis of Methyl 6-bromo-3-methoxypicolinate

Understanding the synthesis of a compound can provide insights into potential impurities that might be observed in its spectra. A common route to Methyl 6-bromo-3-methoxypicolinate involves the methylation of Methyl 6-bromo-3-hydroxypicolinate.

Reaction Scheme:

Methyl 6-bromo-3-hydroxypicolinate is reacted with an alkylating agent, such as iodomethane (CH₃I), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

Figure 4: Synthesis workflow for Methyl 6-bromo-3-methoxypicolinate.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectral analysis of Methyl 6-bromo-3-methoxypicolinate, integrating ¹H NMR, predicted ¹³C NMR and IR data, and mass spectrometry, provides a robust confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these analytical techniques and their interpretation is indispensable for ensuring the identity, purity, and quality of key synthetic intermediates, thereby accelerating the path to discovery and innovation.

References

"Methyl 3-bromo-6-methoxypicolinate" material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-6-methoxypicolinate

This guide provides a comprehensive overview of the material safety data and handling protocols for this compound (CAS No. 1214332-49-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific accuracy and practical utility.

Compound Profile and Significance

This compound is a substituted pyridine derivative. Such halogenated and methoxy-functionalized picolinate esters are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the bromine atom, the methoxy group, and the methyl ester on the pyridine ring offers multiple reaction sites for chemists to build more complex molecules. Understanding its chemical properties and associated hazards is paramount for its safe and effective use in research and development.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | Methyl 3-bromo-6-methoxypyridine-2-carboxylate |

| CAS Number | 1214332-49-6 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| SMILES | COC1=NC(=C(C=C1)Br)C(=O)OC |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with ingestion, skin/eye contact, and inhalation. A thorough understanding of these hazards is the foundation of a robust safety protocol.

GHS Classification and Hazard Statements:

Based on available data, the compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning [1]

Expert Insight: The hazard profile suggests that this compound is a significant irritant and is harmful through multiple routes of exposure. The respiratory irritation potential (H335) necessitates that all handling of the solid material or solutions be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure.

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should also be worn when there is a significant risk of splashing.[2]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[2]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

Protective Clothing: For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[2]

-

-

Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Donning and Doffing PPE

Caption: Standard procedure for donning and doffing PPE.

Safe Handling, Storage, and Disposal Protocols

Handling

-

Use only in a chemical fume hood.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the material and before leaving the laboratory.

-

Keep the container tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

The recommended storage temperature is 2-8°C, and the material should be sealed in a dry environment.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the product itself.

-

Do not allow the material to enter drains or waterways.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound. It is prudent to handle it as a potential carcinogen/mutagen/teratogen and minimize exposure.

Ecological Information

-

The environmental impact of this compound has not been fully investigated.

-

It is imperative to prevent its release into the environment, as similar halogenated organic compounds can be persistent and harmful to aquatic life.[7]

References

A Technical Guide to Methyl 3-bromo-6-methoxypicolinate for Advanced Research

This guide provides an in-depth analysis of Methyl 3-bromo-6-methoxypicolinate, a key heterocyclic building block for researchers and professionals in drug discovery and development. We will delve into its chemical identity, commercial availability, synthetic routes, and strategic applications, offering expert insights to streamline its integration into your research workflows.

Compound Identification and Properties

This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₃. Its structure, featuring a bromine atom, a methoxy group, and a methyl ester on the picolinate core, makes it a versatile intermediate for introducing the pyridyl moiety into larger, more complex molecules.

Key Identifiers:

-

IUPAC Name: Methyl 3-bromo-6-methoxypyridine-2-carboxylate

-

CAS Number: 1214332-49-6

-

Molecular Weight: 246.06 g/mol

-

MDL Number: MFCD11976777[1]

It is crucial to distinguish this compound from its isomers, such as Methyl 6-bromo-3-methoxypicolinate (CAS: 945954-94-9)[2][3], as the positional differences of the substituents will significantly impact reactivity and the final structure of any derivatives.

Commercial Availability and Sourcing

This compound is available from a select number of specialized chemical suppliers. When sourcing this reagent, it is imperative to verify the CAS number to ensure the correct isomer is procured. Below is a summary of known suppliers for this and closely related compounds.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AK Scientific, Inc. | This compound | 1214332-49-6 | Not Specified | Research Quantities |

| ChemUniverse | Methyl 6-bromo-3-methoxypicolinate | 945954-94-9 | 95% | 100MG, 250MG, 1G[2] |

| Ambeed, Inc. (via Sigma-Aldrich) | Methyl 6-bromo-3-hydroxypicolinate | 321601-48-3 | 98% | 100MG, 250MG, 1G, 5G |

| American Elements | Methyl 3-bromo-6-chloropicolinate | 1214328-96-7 | Min. 97% | Research to Bulk[1][4] |

Note: This table is for informational purposes. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Methodologies

While direct synthesis routes for this compound are not extensively published, a common and effective method involves the methylation of its corresponding hydroxyl precursor, Methyl 3-bromo-6-hydroxypicolinate. This reaction is a standard Williamson ether synthesis.

Protocol: Synthesis via O-Methylation

This protocol describes the methylation of a hydroxylated picolinate, a procedure readily adaptable for the synthesis of the target compound from its hydroxy-analog.

Objective: To synthesize this compound from Methyl 3-bromo-6-hydroxypicolinate.

Reagents and Materials:

-

Methyl 6-bromo-3-hydroxypyridine-2-carboxylate[3]

-

Iodomethane (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 6-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) in N,N-dimethylformamide.

-

Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

-

Addition of Methylating Agent: Slowly add iodomethane (2.0 eq) to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).[3]

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved by column chromatography on silica gel.

Expected Outcome: The procedure should yield Methyl 6-bromo-3-methoxypicolinate. Spectroscopic analysis (¹H NMR) can confirm the product structure, with expected signals around δ 3.94 (s, 3H) and 3.90 (s, 3H) for the two methoxy groups.[3]

Caption: Workflow for the synthesis of Methyl 6-bromo-3-methoxypicolinate.

Applications in Research and Development

This compound and its isomers are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[5] The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.

Key Application Areas:

-

Pharmaceutical Intermediates: The picolinate scaffold is a common feature in many biologically active molecules. This compound serves as a precursor for novel therapeutics, including potential cancer treatments and antivirals.

-

Agrochemicals: Pyridine-based compounds are prevalent in modern herbicides and insecticides.[5] The unique substitution pattern of this molecule can be exploited to develop new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Pyridine derivatives are used in the development of functional materials like organic light-emitting diodes (OLEDs) and coordination polymers.[6]

A notable application of a related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, is as an intermediate in the synthesis of novel picolinic acid derivatives with potential therapeutic uses.[7]

Caption: Key applications stemming from this compound.

Safety and Handling

As a laboratory chemical, this compound and its analogs should be handled with care by qualified professionals in a well-ventilated fume hood.[8] Based on data for similar compounds, the following hazards should be considered.

Hazard Profile (based on related compounds):

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[10][11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a dry and well-ventilated place.[10] Recommended storage temperature is 2-8°C.[12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. americanelements.com [americanelements.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Methyl 6-broMo-3-Methoxypicolinate | 945954-94-9 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 6-bromo-3-methoxypicolinate [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 8. 1214332-49-6 this compound AKSci 3833AA [aksci.com]

- 9. Methyl 6-bromo-3-hydroxypicolinate | C7H6BrNO3 | CID 22175135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. achmem.com [achmem.com]

The Art of the Electron Sink: A Technical Guide to the Nucleophilic Reactivity of Methyl 3-bromo-6-methoxypicolinate

Abstract

This technical guide provides an in-depth exploration of the reactivity of Methyl 3-bromo-6-methoxypicolinate with a diverse range of nucleophiles. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a comprehensive understanding of its chemical behavior is paramount for researchers, scientists, and professionals in drug development. This document elucidates the underlying principles governing its reactivity, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the nuances of nucleophilic aromatic substitution (SNAr) on this electron-deficient pyridine scaffold, examining the influence of the pyridine nitrogen, the bromo leaving group, and the activating methoxy and methyl ester substituents. This guide is structured to serve as a practical resource, enabling the strategic design of synthetic routes and the efficient execution of reactions involving this versatile building block.

Introduction: The Unique Electronic Landscape of a Substituted Pyridine

This compound is a polysubstituted pyridine derivative whose reactivity is dictated by a fascinating interplay of electronic effects. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).

However, in this compound, the bromine leaving group resides at the 3-position (β-position). Generally, the 3-position of a pyridine ring is less reactive towards nucleophilic attack compared to the 2- and 4-positions because the negative charge of the intermediate cannot be delocalized onto the nitrogen atom.[1] The reactivity at the 3-position is therefore highly dependent on the nature and positioning of other substituents on the ring. In our molecule of interest, the electron-withdrawing methyl ester group at the 2-position and the electron-donating methoxy group at the 6-position play crucial roles in modulating the electrophilicity of the C-3 carbon.

This guide will dissect the reactivity of this compound towards various classes of nucleophiles, providing a framework for predicting and controlling reaction outcomes.

Synthesis of this compound

The availability of the starting material is a prerequisite for its use in synthesis. While several synthetic routes may exist, a common approach involves the functionalization of a pre-existing picolinic acid or pyridine core. For instance, a related compound, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, has been synthesized and utilized as an intermediate in the preparation of more complex molecules.[2] The synthesis of the parent compound, this compound, can be approached through similar strategies, often involving steps like regioselective bromination and methoxylation of a suitable precursor.

Reactivity with N-Nucleophiles: Forging the C-N Bond

The formation of a carbon-nitrogen bond is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents. This compound can undergo reaction with a variety of nitrogen-based nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Direct displacement of the bromide by an amine via an SNAr mechanism is a plausible, albeit potentially challenging, pathway. The success of such a reaction is contingent on the nucleophilicity of the amine and the reaction conditions employed. For instance, in a related system, the conversion of a picoline bromine to a primary amine has been accomplished using aqueous ammonia in the presence of a copper catalyst at elevated temperatures.[2] This suggests that activated conditions might be necessary to overcome the inherent lower reactivity of the 3-position.

Generalized Protocol for SNAr with an Amine:

-

To a sealed reaction vessel, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Add a polar aprotic solvent such as DMF or NMP.

-

If necessary, a copper(I) catalyst (e.g., CuI, 10 mol%) can be added to facilitate the reaction.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more versatile and often higher-yielding approach for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly tolerant of various functional groups and can be employed with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of 3-bromopyridine derivatives.

-

Materials:

-

This compound

-

Amine of choice

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1.5-7.5 mol%).

-

Add the base (1.4-2.0 equiv) and this compound (1.0 equiv).

-

Add the anhydrous, degassed solvent.

-

Finally, add the amine (1.1-1.5 equiv) to the reaction mixture.

-

Heat the reaction to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 100 | >90 |

| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu (1.5) | Dioxane | 90 | 85-95 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Toluene | 110 | 80-90 |

Note: Yields are typical for analogous bromopyridine systems and may vary for this compound.

// Nodes Pd0 [label="Pd(0)L_n"]; ArBr [label="this compound"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="[Ar-Pd(II)(Br)L_n]"]; Amine [label="R₂NH"]; Base [label="Base"]; Ligand_Exchange [label="Ligand\nExchange"]; Pd_Amido [label="[Ar-Pd(II)(NR₂)L_n]"]; Red_Elim [label="Reductive\nElimination"]; Product [label="Ar-NR₂"];

// Edges Pd0 -> OxAdd [dir=none]; ArBr -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Ligand_Exchange [label=" + R₂NH\n- HBr (via Base)"]; Amine -> Ligand_Exchange [dir=none]; Base -> Ligand_Exchange [dir=none]; Ligand_Exchange -> Pd_Amido; Pd_Amido -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0 [label="Regeneration of\nPd(0) catalyst"]; } "Catalytic cycle for Buchwald-Hartwig amination."

Reactivity with O-, S-, and C-Nucleophiles: Expanding the Synthetic Toolbox

While C-N bond formation is prominent, the reactivity of this compound extends to other classes of nucleophiles, offering avenues to a wider range of functionalized pyridine derivatives.

O-Nucleophiles: Synthesis of Aryl Ethers

The reaction with oxygen-based nucleophiles, such as alkoxides and phenoxides, can lead to the formation of valuable aryl ether linkages. Similar to amination, this transformation can proceed via a classical SNAr pathway, often requiring elevated temperatures and a strong base to generate the nucleophilic alkoxide or phenoxide.

Generalized Protocol for Reaction with an O-Nucleophile:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equiv) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a strong base such as sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C to generate the alkoxide/phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.

-

Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

S-Nucleophiles: Accessing Thioethers

Sulfur nucleophiles, particularly thiolates, are generally more potent nucleophiles than their oxygen counterparts and can readily participate in SNAr reactions. The reaction of this compound with thiols in the presence of a base is expected to proceed smoothly to afford the corresponding thioethers.

Generalized Protocol for Reaction with a S-Nucleophile:

-

To a solution of the thiol (1.1 equiv) in a polar aprotic solvent like DMF, add a base such as K₂CO₃ or Et₃N (1.5 equiv).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

// Nodes Start [label="this compound"]; Nuc [label="Nucleophile (Nu⁻)"]; Attack [label="Nucleophilic\nAttack"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; Elimination [label="Elimination of\nBromide"]; Product [label="Substituted Product"];

// Edges Start -> Attack [dir=none]; Nuc -> Attack; Attack -> Meisenheimer; Meisenheimer -> Elimination; Elimination -> Product; } "Generalized SNAr mechanism."

C-Nucleophiles: Building Carbon-Carbon Bonds

The formation of new carbon-carbon bonds at the 3-position of the pyridine ring can be achieved using stabilized carbanions as nucleophiles. Common sources of C-nucleophiles include active methylene compounds like malonates and cyanoacetates, which can be deprotonated with a suitable base.

Generalized Protocol for Reaction with a C-Nucleophile (e.g., Diethyl Malonate):

-

In a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equiv) to a solution of diethyl malonate (1.2 equiv) in anhydrous DMF at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add a solution of this compound (1.0 equiv) in anhydrous DMF.

-

Heat the reaction to 80-100 °C and monitor its progress.

-

After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product via column chromatography.

Mechanistic Considerations and Field-Proven Insights

The reactivity of this compound in SNAr reactions is a delicate balance of several factors:

-

The Role of the Pyridine Nitrogen: The nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the 2- or 4-positions. While direct resonance delocalization to the nitrogen is not possible from the 3-position, its inductive electron-withdrawing effect still contributes to the overall electrophilicity of the ring.

-

Substituent Effects: The methyl ester at the 2-position is a strong electron-withdrawing group, which significantly activates the ring towards nucleophilic attack. The methoxy group at the 6-position is electron-donating through resonance but can also exert an inductive electron-withdrawing effect. The net effect of these substituents on the C-3 position is a moderate activation towards nucleophilic substitution.

-

Choice of Nucleophile and Base: Stronger, less sterically hindered nucleophiles will generally react faster. The choice of base is critical for deprotonating the nucleophile (in the case of O-, S-, and C-nucleophiles) and for neutralizing the HBr byproduct.

-

Solvent Effects: Polar aprotic solvents like DMF, DMSO, and NMP are ideal for SNAr reactions as they can solvate the charged intermediate and reactants effectively.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound presents itself as a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. While the 3-bromo substitution pattern poses certain reactivity challenges compared to the more activated 2- and 4-positions, a judicious choice of reaction conditions and methodologies, including both classical SNAr and modern palladium-catalyzed cross-coupling reactions, allows for its effective transformation. This guide has provided a comprehensive overview of its reactivity with key classes of nucleophiles, complete with practical experimental protocols. By understanding the underlying electronic principles and leveraging the synthetic strategies outlined herein, researchers can confidently employ this compound to accelerate their discovery and development efforts in the fields of medicine, agriculture, and materials science.

References

The Versatile Virtuoso: A Technical Guide to Methyl 3-bromo-6-methoxypicolinate as a Premier Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, substituted pyridines hold a place of distinction, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This guide delves into the chemistry of a particularly valuable, yet underexplored, member of this class: Methyl 3-bromo-6-methoxypicolinate . We will illuminate its synthetic utility, explore its reactivity profile, and provide practical insights into its application as a strategic linchpin in the synthesis of high-value compounds.

Unveiling the Molecule: Structure and Physicochemical Properties

This compound, bearing the CAS number 1214332-49-6, is a trifunctionalized pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position. This unique arrangement of functional groups bestows upon it a rich and versatile reactivity, making it an attractive starting material for a variety of chemical transformations.

| Property | Value | Source |

| IUPAC Name | methyl 3-bromo-6-methoxypyridine-2-carboxylate | PubChem[1] |

| CAS Number | 1214332-49-6 | Multiple Supplier Catalogs |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[1] |

| Molecular Weight | 246.06 g/mol | PubChem[1] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |

The Art of Creation: A Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-bromo-6-methoxypicolinic acid

A plausible route to the precursor acid involves the oxidation of a suitable methylpyridine, followed by halogenation and methoxylation, though the order of these steps can be varied. For instance, the oxidation of a substituted picoline to the corresponding picolinic acid is a well-established transformation.[2]

Step-by-Step Methodology:

-

Oxidation: A suitable starting material, such as 3-bromo-6-methoxy-2-methylpyridine, can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically heated to drive it to completion.

-

Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to the acidic range to precipitate the carboxylic acid. The product can then be isolated by filtration and purified.

Experimental Protocol: Esterification of 3-bromo-6-methoxypicolinic acid

The conversion of the carboxylic acid to its methyl ester can be achieved through several standard and reliable methods.

Method A: Fischer Esterification [3]

-

Reaction Setup: 3-bromo-6-methoxypicolinic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution to remove any unreacted acid. The organic layer is dried and concentrated to yield the desired methyl ester, which can be further purified by chromatography if necessary.

Method B: DCC/DMAP Coupling [4]

For instances where milder conditions are required, a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.

-

Reaction Setup: The carboxylic acid is dissolved in an aprotic solvent like dichloromethane. To this solution, methanol, DCC, and a catalytic amount of DMAP are added.

-

Reaction Conditions: The reaction is typically stirred at room temperature.

-

Work-up and Purification: The dicyclohexylurea byproduct precipitates and can be removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the pure methyl ester.

The Heart of its Utility: Reactivity and Synthetic Applications

The true potential of this compound as a synthetic building block lies in the strategic placement of its functional groups, which allows for a diverse range of transformations. The bromine atom at the 3-position is the primary handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

References

The Versatile Synthon: A Technical Guide to Methyl 3-bromo-6-methoxypicolinate in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Pyridine Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Substituted pyridines are a cornerstone of many biologically active compounds, and among the vast array of available building blocks, Methyl 3-bromo-6-methoxypicolinate has emerged as a synthon of significant interest. Its unique arrangement of a reactive bromine atom, a versatile ester, and a directing methoxy group on a pyridine core provides a powerful platform for the construction of complex heterocyclic systems.

This technical guide serves as an in-depth exploration of this compound, offering insights into its synthesis, reactivity, and pivotal role in the elaboration of novel molecular architectures. As Senior Application Scientists, our focus extends beyond mere procedural documentation; we aim to elucidate the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of this valuable intermediate.

Core Molecular Attributes and Strategic Value

This compound is a pyridine derivative characterized by the IUPAC name methyl 3-bromo-6-methoxypyridine-2-carboxylate.[1] Its strategic value in synthesis is rooted in the orthogonal reactivity of its key functional groups.

| Property | Value | Source |

| IUPAC Name | methyl 3-bromo-6-methoxypyridine-2-carboxylate | [1] |

| CAS Number | 1214332-49-6 | [2][3][4] |

| Molecular Formula | C₈H₈BrNO₃ | [5] |

| Molecular Weight | 246.06 g/mol | [5] |

The bromine atom at the 3-position serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of aryl, heteroaryl, and amino substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives.[6] The methoxy group at the 6-position, an electron-donating group, influences the electronic properties of the pyridine ring and can direct regioselective transformations.

Synthesis of this compound: A Putative Approach

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from the well-documented synthesis of its isomer, Methyl 6-bromo-3-methoxypicolinate.[7] The analogous strategy would likely commence with the commercially available Methyl 6-hydroxypicolinate.

The proposed multi-step synthesis involves an initial bromination of the pyridine ring, followed by O-methylation of the hydroxyl group. The regioselectivity of the bromination is a critical consideration, and directing group effects will play a key role.

Diagram: Proposed Synthetic Pathway

References

- 1. aksci.com [aksci.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 1214332-49-6 this compound AKSci 3833AA [aksci.com]

- 5. US20160207893A1 - Novel calcium modulators - Google Patents [patents.google.com]

- 6. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]

- 7. Methyl 6-broMo-3-Methoxypicolinate | 945954-94-9 [chemicalbook.com]

The Strategic Utility of Methyl 3-bromo-6-methoxypicolinate in Novel Compound Library Synthesis: An In-depth Technical Guide

Foreword: The Modern Imperative for Scaffold-Based Drug Discovery

In the contemporary landscape of drug discovery, the efficient exploration of chemical space is paramount. The synthesis of novel compound libraries, rich in structural diversity and pharmacological relevance, is the engine that drives the identification of new therapeutic agents. Central to this endeavor is the strategic selection of core scaffolds—molecular frameworks that can be readily and diversely functionalized. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This guide focuses on a particularly valuable derivative: Methyl 3-bromo-6-methoxypicolinate . Its unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a methoxy group influencing electronic properties, and a methyl ester for further modification—positions it as a powerful building block for the generation of diverse and innovative compound libraries.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel chemical entities.

Core Scaffold Synthesis: A Proposed Pathway

The proposed synthesis involves a regioselective bromination of a suitable 6-methoxypicolinate precursor. A key challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution. The following protocol is a representative procedure that would likely require optimization for maximal yield and purity.

Proposed Synthesis of this compound

This proposed synthesis is based on the principles of directed ortho-metalation followed by electrophilic quenching, a powerful strategy for the functionalization of substituted pyridines.[2]

Protocol:

-

Precursor Preparation: Begin with a suitable precursor, such as 2-bromo-6-methoxypyridine.

-

Metal-Halogen Exchange and Carboxylation:

-

In an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add n-butyllithium (n-BuLi) or a similar organolithium reagent to perform a metal-halogen exchange, generating the 6-methoxy-2-lithiopyridine intermediate.

-

Quench the lithiated intermediate with an excess of solid carbon dioxide (dry ice) to form the corresponding lithium 6-methoxypicolinate.

-

Allow the reaction to warm to room temperature, and then acidify with aqueous HCl to protonate the carboxylate.

-

Extract the 6-methoxypicolinic acid with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Esterification:

-

Dissolve the crude 6-methoxypicolinic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture to effect Fischer esterification.

-

Upon completion, neutralize the reaction, remove the methanol under reduced pressure, and purify the resulting methyl 6-methoxypicolinate by column chromatography.

-

-

Regioselective Bromination:

-

In a suitable flask, dissolve methyl 6-methoxypicolinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 80 °C).[3] The methoxy and ester groups are expected to direct bromination to the 3-position.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with aqueous sodium thiosulfate to remove any remaining bromine, followed by brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: This approach is chosen for its high regioselectivity in the functionalization of substituted pyridines.

-

N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, often leading to cleaner reactions and fewer side products.[3]

-

DMF as Solvent: Polar aprotic solvents like DMF can facilitate electrophilic aromatic substitution reactions on electron-deficient rings like pyridine.[3]

Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a scaffold lies in the reactivity of its bromine atom at the 3-position. This site serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[4][5][6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[7]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |